1-Docosene
Overview
Description
1-Docosene, also known as docos-1-ene, is an unsaturated aliphatic hydrocarbon with the molecular formula C22H44. It is a long-chain alkene characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is commonly found in various natural sources and is used in a wide range of industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Docosene can be synthesized through several methods, including the dehydration of docosanol (a long-chain alcohol) or the dehydrohalogenation of docosyl halides. These reactions typically require the presence of strong acids or bases as catalysts and are conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of long-chain hydrocarbons derived from petroleum. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using high temperatures and catalysts such as zeolites.
Chemical Reactions Analysis
Types of Reactions: 1-Docosene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form docosanoic acid or other oxygenated derivatives using oxidizing agents like potassium permanganate or ozone.
Hydrogenation: The double bond in this compound can be hydrogenated to produce docosane, a saturated hydrocarbon, using hydrogen gas and a metal catalyst such as palladium or platinum.
Addition Reactions: this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically conducted at room temperature or slightly elevated temperatures.
Hydrogenation: Hydrogen gas, palladium or platinum catalyst; conducted under high pressure and moderate temperatures.
Addition Reactions: Halogens or hydrogen halides; conducted at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Docosanoic acid, other oxygenated derivatives.
Hydrogenation: Docosane.
Addition Reactions: Halogenated derivatives of this compound.
Scientific Research Applications
1-Docosene has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Biology: Studied for its role in the composition of biological membranes and its potential effects on cell signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-docosene primarily involves its interactions with other molecules through its double bond. This unsaturation allows this compound to participate in various chemical reactions, such as addition and oxidation, which can modify its structure and properties. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Docosene can be compared with other long-chain alkenes and alkanes, such as:
Docosane: A saturated hydrocarbon with the same carbon chain length but lacking the double bond present in this compound. Docosane is less reactive due to the absence of unsaturation.
Eicosene: A long-chain alkene with a similar structure but containing 20 carbon atoms instead of 22. Eicosene exhibits similar reactivity but has different physical properties due to its shorter chain length.
Tetracosene: A long-chain alkene with 24 carbon atoms. Tetracosene has similar chemical properties but differs in its physical characteristics due to the longer chain length.
This compound is unique among these compounds due to its specific chain length and the presence of a double bond, which imparts distinct chemical reactivity and physical properties.
Properties
IUPAC Name |
docos-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-22H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPURMHFLEKVAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029219 | |
Record name | 1-Docosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Docosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1599-67-3, 29730-67-4, 131459-42-2 | |
Record name | 1-Docosene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1599-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Docosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029730674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkenes, C24-54-branched and linear alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131459422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Docosene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Docosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Docosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docos-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-DOCOSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAM97MY7YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-docosene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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